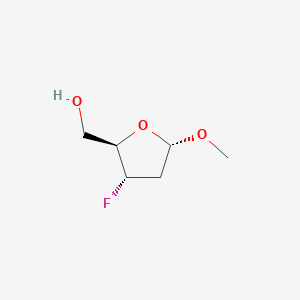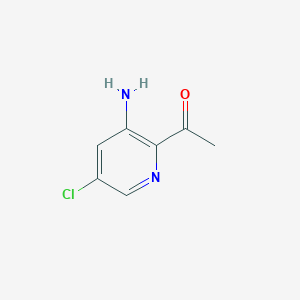
1-(3-Amino-5-chloropyridin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-5-chloropyridin-2-YL)ethanone is an organic compound with the molecular formula C7H7ClN2O It is a derivative of pyridine, characterized by the presence of an amino group at the 3rd position and a chlorine atom at the 5th position on the pyridine ring, along with an ethanone group attached to the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-chloropyridin-2-YL)ethanone typically involves the reaction of 3-chloro-2-hydrazinopyridine with tert-butanol and sodium tert-butoxide. The mixture is heated to reflux, followed by the dropwise addition of the ethanone precursor. The reaction is then cooled, and the product is isolated through filtration and drying .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Amino-5-chloropyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products:
Oxidation: Formation of pyridine oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(3-Amino-5-chloropyridin-2-YL)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1-(3-Amino-5-chloropyridin-2-YL)ethanone exerts its effects involves interactions with specific molecular targets. The amino and chloro groups on the pyridine ring allow the compound to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(3-Chloropyridin-2-yl)ethanone: Lacks the amino group, resulting in different reactivity and applications.
1-(5-Amino-2-chloropyridin-4-yl)ethanone: Similar structure but with different substitution patterns, leading to varied chemical properties and uses.
Uniqueness: 1-(3-Amino-5-chloropyridin-2-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C7H7ClN2O |
|---|---|
Peso molecular |
170.59 g/mol |
Nombre IUPAC |
1-(3-amino-5-chloropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,9H2,1H3 |
Clave InChI |
CZIIWMPKQBZEQT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=N1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


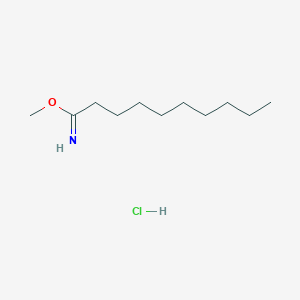

![tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12955232.png)
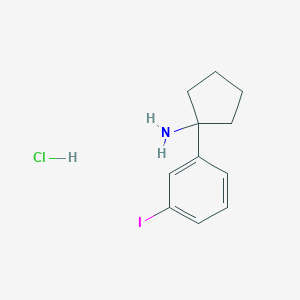
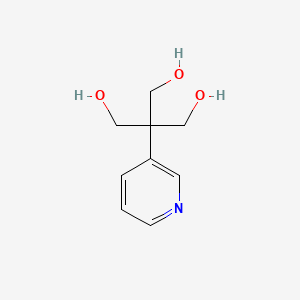
![4-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B12955249.png)
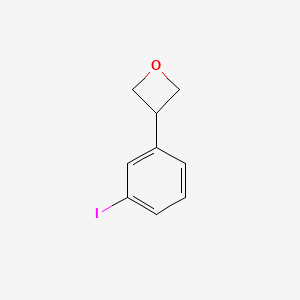
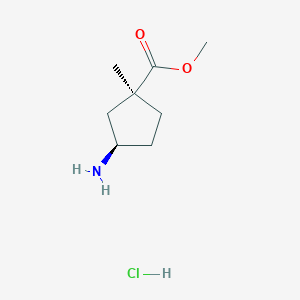



![4-(6-(4-Hydroxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B12955293.png)

